1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone
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Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C11H11ClF3N3O and its molecular weight is 293.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Polymer Science
Polyimide Synthesis : This compound, or related derivatives, have been utilized in synthesizing novel aromatic polyimides. These polyimides are characterized by excellent solubility in various solvents and display good thermal stability. They are predominantly used in high-performance materials due to their thermal and oxidative stability (Zhang et al., 2007).
Fluorinated Polyimides : Similar compounds have been used to create fluorinated polyimides, which possess transparent, flexible, and strong film-forming capabilities. These materials are noted for their low moisture absorption and low dielectric constants, making them suitable for electronic applications (Chung & Hsiao, 2008).
Applications in Organic Synthesis
Insecticide Intermediates : Compounds with similar structural characteristics have been identified as important intermediates in the synthesis of insecticides like tefluthrin, which are used in agriculture for controlling soil insect pests in various crops (Liu et al., 2006).
Synthesis of Aminopyrroles : Derivatives of this compound have been used in the synthesis of trifluoromethyl-substituted aminopyrroles, which are important in pharmaceutical chemistry for their potential applications in drug development (Khlebnikov et al., 2018).
Potential in Drug Synthesis and Pharmaceutical Chemistry
Antithyroid Drug Potential : 5-trifluoromethyl-pyridine-2-thione, a related compound, has been studied for its potential as an antithyroid drug. It forms complexes with molecular iodine, which could be significant in the development of new pharmaceuticals (Chernov'yants et al., 2011).
Heterocyclic Synthesis for Medicinal Applications : Related compounds have been used in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities (Fadda et al., 2012).
Mechanism of Action
Target of Action
Related compounds have been found to interact with thecalcitonin gene-related peptide (CGRP) receptor and NS5B , a non-structural protein of the Hepatitis C virus .
Mode of Action
It’s known that compounds acting on the cgrp receptor function asantagonists , preventing the binding of CGRP, a neuropeptide involved in pain transmission . Compounds acting on NS5B inhibit its function, thereby preventing the replication of the Hepatitis C virus .
Biochemical Pathways
The inhibition of cgrp receptors can affect pain transmission pathways, while the inhibition of ns5b can disrupt the life cycle of the hepatitis c virus .
Result of Action
Based on its potential targets, it could potentiallyreduce pain transmission (if acting on CGRP receptors) or inhibit the replication of the Hepatitis C virus (if acting on NS5B) .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c1-10(2)5-18(9(10)19)17-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABVFJYNBSGWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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